AHK

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

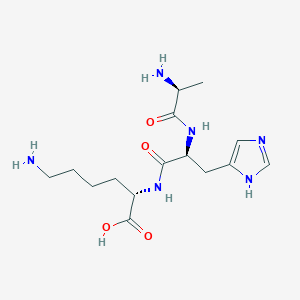

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N6O4/c1-9(17)13(22)21-12(6-10-7-18-8-19-10)14(23)20-11(15(24)25)4-2-3-5-16/h7-9,11-12H,2-6,16-17H2,1H3,(H,18,19)(H,20,23)(H,21,22)(H,24,25)/t9-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKGHIFSEAGTNL-DLOVCJGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428622 | |

| Record name | H-Ala-His-Lys-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126828-32-8 | |

| Record name | L-Alanyl-L-histidyl-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126828-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanylhistidyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126828328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | H-Ala-His-Lys-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALANYLHISTIDYLLYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AVY5QO8WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Roles of Arabidopsis Histidine Kinases: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Histidine kinases (HKs) in Arabidopsis thaliana are pivotal sensory proteins that orchestrate a multitude of cellular responses to both endogenous cues and environmental stimuli. As key components of the two-component signaling (TCS) system, a phosphorelay mechanism conserved from prokaryotes, these proteins are integral to processes ranging from hormone perception and stress adaptation to fundamental developmental events. This technical guide provides an in-depth exploration of the core functions of various Arabidopsis Histidine Kinase families, including the cytokinin receptors (AHK2, AHK3, and CRE1/AHK4), the osmosensor AHK1, the ethylene receptors (ETR1, ERS1), and the developmental regulator CKI1. We present a synthesis of current knowledge, supported by quantitative data, detailed experimental protocols, and visualized signaling pathways to serve as a comprehensive resource for researchers and professionals in plant science and drug development.

Introduction to Arabidopsis Histidine Kinases and Two-Component Signaling

The two-component signaling system is a fundamental signal transduction pathway that enables organisms to sense and respond to changes in their environment. In its canonical form, this system comprises a sensor histidine kinase (HK) and a response regulator (RR). Upon stimulus perception, the HK autophosphorylates on a conserved histidine residue. This phosphoryl group is then transferred to a conserved aspartate residue on the RR, modulating its activity to elicit a downstream response.

In Arabidopsis, this system is expanded into a multistep phosphorelay involving hybrid histidine kinases, histidine-containing phosphotransfer proteins (AHPs), and response regulators (ARRs). The hybrid HKs possess both a histidine kinase domain and a receiver domain. Following autophosphorylation, the phosphate is intramolecularly transferred to the receiver domain and then to a cytosolic AHP. The phosphorylated AHP then translocates to the nucleus to phosphorylate ARRs, which function as transcriptional regulators, thereby initiating a genomic response to the initial stimulus.

Arabidopsis thaliana possesses a diverse family of histidine kinases that can be broadly categorized based on their primary functions:

-

Cytokinin Receptors: AHK2, AHK3, and CRE1/AHK4 are the primary receptors for the phytohormone cytokinin, regulating cell division, growth, and development.

-

Osmosensor: AHK1 plays a crucial role in perceiving and responding to osmotic stress, linking environmental water status to physiological adaptation.

-

Ethylene Receptors: ETR1, ERS1, ETR2, EIN4, and ERS2 are involved in the perception of the gaseous hormone ethylene, which governs a wide array of developmental processes and stress responses. Notably, ETR1 and ERS1 possess canonical histidine kinase domains.

-

Developmental Regulators: CKI1 is essential for female gametophyte development, functioning independently of cytokinin perception but utilizing components of the two-component signaling pathway.

This guide will delve into the specific functions, signaling pathways, and experimental investigation of these key histidine kinase families.

Functional Diversification of Arabidopsis Histidine Kinase Families

Cytokinin Receptors: AHK2, AHK3, and CRE1/AHK4

The perception of cytokinin is fundamental to plant growth and development, influencing processes such as cell division, shoot and root growth, leaf senescence, and seed size.[1] The primary receptors for cytokinin in Arabidopsis are the histidine kinases AHK2, AHK3, and CRE1/AHK4.[2] These receptors are localized to the endoplasmic reticulum and plasma membrane and contain an extracellular CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain responsible for cytokinin binding.[2][3]

Upon cytokinin binding, the receptors dimerize and autophosphorylate, initiating a phosphorelay cascade through AHPs to ARRs in the nucleus. This signaling pathway ultimately modulates the expression of cytokinin-responsive genes. While there is functional redundancy among these receptors, they also exhibit distinct roles, which are thought to be determined by differences in their expression patterns and ligand affinities.[3][4]

Osmosensor: AHK1

AHK1 is a key positive regulator of osmotic stress and abscisic acid (ABA) signaling in Arabidopsis.[5][6] It functions as a sensor of changes in external osmolarity, although the precise mechanism of sensing remains to be fully elucidated.[5] Overexpression of AHK1 enhances drought tolerance, while ahk1 mutants exhibit increased sensitivity to drought and salt stress.[5][7] AHK1-mediated signaling involves both ABA-dependent and ABA-independent pathways to regulate the expression of stress-responsive genes.[5][6]

Ethylene Receptors: ETR1 and ERS1

Ethylene is a gaseous phytohormone that regulates a vast array of developmental processes and responses to stress. In Arabidopsis, ethylene is perceived by a family of five receptors, with ETR1 and ERS1 containing functional histidine kinase domains. These receptors are unique in that they act as negative regulators of the ethylene response pathway.[8] In the absence of ethylene, the receptors are active and suppress downstream signaling. The binding of ethylene inactivates the receptors, leading to the activation of the ethylene response.[9][10] The ethylene binding affinity of these receptors is crucial for modulating the plant's sensitivity to this hormone.[8]

Developmental Regulator: CKI1

CYTOKININ-INDEPENDENT 1 (CKI1) is a histidine kinase that plays an essential role in female gametophyte development.[11] Loss-of-function mutations in CKI1 are lethal to the female gametophyte.[11][12] Although its overexpression can lead to cytokinin-independent growth in tissue culture, CKI1 does not bind cytokinin and functions independently of the canonical cytokinin receptors.[12][13] Instead, CKI1 is thought to activate the two-component signaling pathway by directly interacting with and phosphorylating AHPs, thereby regulating the expression of genes crucial for megagametogenesis.[14][15]

Quantitative Data on Arabidopsis Histidine Kinase Function

This section provides a summary of key quantitative data related to the function of Arabidopsis histidine kinases, including ligand binding affinities and mutant phenotypes.

Table 1: Ligand Binding Affinities of Cytokinin Receptors

| Receptor | Ligand | Apparent Dissociation Constant (Kd) (nM) | Reference |

| CRE1/AHK4 | trans-zeatin (tZ) | 2-4 | [16] |

| CRE1/AHK4 | isopentenyladenine (iP) | ~10-fold lower affinity than tZ | [16] |

| AHK3 | trans-zeatin (tZ) | 1-2 | [16] |

| AHK3 | isopentenyladenine (iP) | ~10-fold lower affinity than tZ | [16] |

| AHK2 | trans-zeatin (tZ) | 4.0 | [4] |

| AHK2 | isopentenyladenine (iP) | 1.4 | [4] |

Table 2: Ethylene Receptor Binding Affinity

| Receptor Variant | Ethylene Binding Affinity | Reference |

| ETR1 (wild-type) | High affinity | [8] |

| ETR1D25N | 100-fold reduced affinity compared to wild-type | [8] |

Table 3: Quantitative Phenotypes of Histidine Kinase Mutants

| Mutant | Phenotype | Quantitative Data | Reference |

| ahk triple mutant (ahk2-1 ahk3-1 ahk4-1) | Severe dwarfism | Markedly small seedlings | [1] |

| cki1-8 | Increased plant size | Longer primary roots in both light and dark conditions | [12][17] |

| cki1-1(gk132) | Impaired cki-2 expression | ~8-fold decrease in cki-2 mRNA levels | [18] |

Signaling Pathways

The signaling pathways initiated by Arabidopsis histidine kinases are central to their function. The following diagrams, generated using Graphviz (DOT language), illustrate the core logic of these pathways.

Cytokinin Signaling Pathway

Caption: Simplified model of the cytokinin signaling pathway in Arabidopsis.

AHK1-Mediated Osmotic Stress Signaling Pathway

Caption: AHK1-mediated osmotic stress signaling pathway in Arabidopsis.

Ethylene Signaling Pathway

Caption: Simplified model of the ethylene signaling pathway in Arabidopsis.

CKI1 Signaling in Female Gametophyte Development

Caption: CKI1 signaling pathway in female gametophyte development.

Experimental Protocols

This section outlines key experimental methodologies for studying Arabidopsis histidine kinases.

In Vitro Kinase Assay using Phos-tag™ SDS-PAGE

This non-radioactive method allows for the detection of protein phosphorylation.

Objective: To determine if a histidine kinase can phosphorylate a putative substrate in vitro.

Materials:

-

Purified recombinant histidine kinase and substrate protein

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP

-

Phos-tag™ acrylamide

-

ZnCl₂ or MnCl₂

-

Standard SDS-PAGE reagents and equipment

-

Western blot equipment and antibodies against the substrate protein

Procedure:

-

Kinase Reaction:

-

Set up the kinase reaction by mixing the purified histidine kinase, substrate protein, and kinase reaction buffer.

-

Initiate the reaction by adding ATP.

-

Incubate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

-

Phos-tag™ SDS-PAGE:

-

Prepare polyacrylamide gels containing Phos-tag™ acrylamide and a divalent metal ion (Zn²⁺ or Mn²⁺) according to the manufacturer's instructions.

-

Load the samples from the kinase reaction onto the gel.

-

Run the electrophoresis until the dye front reaches the bottom of the gel. The phosphorylated protein will migrate slower than the non-phosphorylated form due to the Phos-tag™ capturing the phosphate group.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific to the substrate protein.

-

Use a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate. A band shift will indicate phosphorylation of the substrate.[6][19][20][21]

-

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful technique to identify protein-protein interactions.

Objective: To test for physical interaction between a histidine kinase and a potential interacting partner.

Materials:

-

Yeast expression vectors (e.g., pGBKT7 for the "bait" and pGADT7 for the "prey")

-

Competent yeast strain (e.g., AH109 or Y2H Gold)

-

Plasmids containing the coding sequences for the histidine kinase ("bait") and the interacting partner ("prey")

-

Yeast transformation reagents

-

Selective growth media (e.g., SD/-Leu/-Trp, SD/-Leu/-Trp/-His, SD/-Leu/-Trp/-Ade)

-

X-α-Gal for blue/white screening

Procedure:

-

Cloning:

-

Clone the coding sequence of the histidine kinase into the bait vector (e.g., fused to the GAL4 DNA-binding domain).

-

Clone the coding sequence of the potential interacting protein into the prey vector (e.g., fused to the GAL4 activation domain).

-

-

Yeast Transformation:

-

Co-transform the bait and prey plasmids into the competent yeast strain.

-

-

Selection:

-

Plate the transformed yeast on selective media lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.

-

To test for interaction, plate the colonies on higher stringency selective media lacking histidine (SD/-Leu/-Trp/-His) and adenine (SD/-Leu/-Trp/-Ade).

-

-

Analysis:

Transient Expression in Arabidopsis Mesophyll Protoplasts

This system allows for rapid functional analysis of signaling components in plant cells.[26][27][28][29][30]

Objective: To study the subcellular localization of a histidine kinase or to analyze its role in a signaling pathway using reporter genes.

Materials:

-

Healthy 4-5 week old Arabidopsis plants

-

Enzyme solution (e.g., cellulase and macerozyme)

-

W5 solution (for washing)

-

MMg solution (for resuspension)

-

PEG-calcium solution (for transfection)

-

Plasmid DNA (e.g., a construct with the histidine kinase fused to a fluorescent protein, or a reporter construct)

Procedure:

-

Protoplast Isolation:

-

Cut rosette leaves into thin strips and incubate in the enzyme solution to digest the cell walls.

-

Gently agitate to release the protoplasts.

-

Filter the protoplast suspension to remove undigested tissue.

-

Wash the protoplasts with W5 solution and resuspend in MMg solution.

-

-

PEG-mediated Transfection:

-

Mix the protoplasts with the plasmid DNA.

-

Add PEG-calcium solution and incubate to facilitate DNA uptake.

-

Wash the protoplasts to remove the PEG solution.

-

-

Incubation and Analysis:

Conclusion

The histidine kinases of Arabidopsis thaliana represent a functionally diverse and critically important family of sensor proteins. Through the conserved mechanism of two-component signaling, they translate a wide range of internal and external signals into adaptive physiological and developmental responses. The cytokinin receptors AHK2, AHK3, and CRE1/AHK4 are central to hormone-regulated growth, while AHK1 provides a key link to environmental stress through osmosensing. The ethylene receptors, acting as negative regulators, fine-tune the plant's response to this crucial gaseous hormone. Furthermore, CKI1 highlights the co-option of this signaling system for fundamental developmental processes like gametogenesis.

A thorough understanding of the function, regulation, and interaction of these histidine kinases is paramount for advancing our knowledge of plant biology. The quantitative data, signaling pathway models, and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals aiming to further unravel the complexities of histidine kinase signaling and to leverage this knowledge for crop improvement and the development of novel agricultural technologies.

References

- 1. Basis for high-affinity ethylene binding by the ethylene receptor ETR1 of Arabidopsis | Scilit [scilit.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Redundant and Non-redundant Functions of the this compound Cytokinin Receptors During Gynoecium Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The specificity of cytokinin signalling in Arabidopsis thaliana is mediated by differing ligand affinities and expression profiles of the receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. frontiersin.org [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. The Relationship between Ethylene Binding and Dominant Insensitivity Conferred by Mutant Forms of the ETR1 Ethylene Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An Arabidopsis histidine kinase is essential for megagametogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arabidopsis Histidine Kinase CKI1 Acts Upstream of HISTIDINE PHOSPHOTRANSFER PROTEINS to Regulate Female Gametophyte Development and Vegetative Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Arabidopsis CKI1 mediated two-component signaling in the specification of female gametophyte - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. The cyclin-dependent kinase inhibitors, cki-1 and cki-2, act in overlapping but distinct pathways to control cell-cycle quiescence during C. elegans development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phos-tag-based non-radioactive protocols for monitoring Arabidopsis kinase activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A Highly Sensitive Detection Method, Phos-tagTM Affinity SDS-PAGE, Used to Analyze a Possible Substrate of CDPK-Related Protein Kinase5 in Arabidopsis [scirp.org]

- 22. A Comprehensive Arabidopsis Yeast Two-Hybrid Library for Protein-Protein Interaction Studies: A Resource to the Plant Research Community - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. genscript.com [genscript.com]

- 24. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 25. researchgate.net [researchgate.net]

- 26. Arabidopsis mesophyll protoplasts: a versatile cell system for transient gene expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 28. semanticscholar.org [semanticscholar.org]

- 29. Using Arabidopsis Mesophyll Protoplasts to Study Unfolded Protein Response Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Arabidopsis mesophyll protoplasts: a versatile cell system for transient gene expression analysis | Springer Nature Experiments [experiments.springernature.com]

The AHK Cytokinin Receptor Signaling Pathway: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Cytokinins are a class of phytohormones that play a central role in regulating numerous aspects of plant growth and development, including cell division, differentiation, and senescence. The perception and transduction of the cytokinin signal are mediated by a multi-step phosphorelay pathway, which is analogous to the two-component systems found in prokaryotes. This technical guide provides a detailed examination of the core AHK (Arabidopsis Histidine Kinase) cytokinin receptor signaling pathway. It covers the primary components, mechanism of action, quantitative biochemical data, detailed experimental protocols for studying the pathway, and visual representations of the key processes. This document is intended to serve as a comprehensive resource for researchers and professionals involved in plant biology and drug development.

Introduction to the Cytokinin Signaling Pathway

The cytokinin signal transduction pathway is a cornerstone of plant cellular regulation, converting the chemical signal of cytokinin into a transcriptional response. The core of this pathway in the model organism Arabidopsis thaliana consists of three main protein families:

-

Arabidopsis Histidine Kinase (this compound) receptors: These are transmembrane sensor histidine kinases that perceive the cytokinin signal. The primary cytokinin receptors are AHK2, AHK3, and AHK4 (also known as CRE1 or WOL).[1][2] They are predominantly located in the endoplasmic reticulum (ER) membrane.[3]

-

Arabidopsis Histidine Phosphotransfer (AHP) proteins: These are small, shuttle proteins that transfer the phosphoryl group from the this compound receptors in the cytoplasm to the response regulators in the nucleus.[4] There are five functional AHPs (AHP1-5) that act as positive, redundant regulators of the pathway.[5]

-

Arabidopsis Response Regulators (ARRs): These proteins mediate the final transcriptional output. They are divided into two main types:

-

Type-B ARRs: These are transcription factors that, upon phosphorylation by AHPs, activate the expression of cytokinin-responsive genes.[6][7]

-

Type-A ARRs: These are primary cytokinin response genes, transcriptionally induced by Type-B ARRs.[8] They act as negative regulators of the pathway, forming a feedback loop that attenuates the cytokinin signal.[9]

-

The overall mechanism follows a His-Asp-His-Asp phosphorelay.

The Core Signaling Cascade

The signal transduction is initiated by the binding of cytokinin to the extracytoplasmic CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of an this compound receptor.[10] This binding event triggers a conformational change that leads to the autophosphorylation of a conserved histidine (His) residue in the kinase domain on the cytosolic side.[4] The phosphoryl group is then intramolecularly transferred to a conserved aspartate (Asp) residue in the receiver domain of the this compound receptor itself.[10]

From the this compound receiver domain, the phosphoryl group is transferred to a conserved His residue on a mobile AHP protein.[5][11] The phosphorylated AHPs then translocate from the cytoplasm to the nucleus, where they serve as phospho-donors.[4] In the nucleus, AHPs transfer the phosphoryl group to a conserved Asp residue in the receiver domain of Type-B ARRs.[6] This phosphorylation event activates the Type-B ARRs, which then bind to specific DNA motifs in the promoters of cytokinin-responsive genes, including the Type-A ARR genes, thereby activating their transcription.[12]

Signaling Pathway Diagram

Negative Feedback Regulation

A crucial aspect of the cytokinin signaling pathway is a negative feedback loop mediated by the Type-A ARRs. The expression of Type-A ARR genes is rapidly induced by the active, phosphorylated Type-B ARRs.[8] The resulting Type-A ARR proteins are themselves phosphorylated by AHPs.[13] While the exact mechanism is still under investigation, it is proposed that phosphorylated Type-A ARRs interfere with the signaling cascade, possibly by competing with Type-B ARRs for phosphotransfer from AHPs, thereby dampening the overall cytokinin response.[6] This feedback mechanism allows the cell to precisely control the duration and intensity of its response to cytokinin.

Negative Feedback Loop Diagram

Quantitative Data

Table 1: Cytokinin Receptor Binding Affinities

The binding affinity of cytokinins to their receptors is a critical determinant of signaling specificity and sensitivity. Dissociation constants (Kd) are used to quantify this interaction, with lower values indicating higher affinity.

| Receptor | Ligand | Apparent Kd (nM) | Organism/System | Reference(s) |

| AHK4/CRE1 | trans-Zeatin | 2-4 | E. coli expression system | [1][14][15] |

| AHK4/CRE1 | Isopentenyladenine (iP) | High Affinity (not quantified) | E. coli expression system | [5] |

| AHK3 | trans-Zeatin | 1-2 | E. coli expression system | [1][14][15] |

| AHK3 | Isopentenyladenine (iP) | ~10-fold lower affinity than AHK4 | E. coli expression system | [1][14] |

| AHK2 | trans-Zeatin | 4.0 | Bacterial assay (CHASE domain) | |

| AHK2 | Isopentenyladenine (iP) | 1.4 | Bacterial assay (CHASE domain) |

Table 2: Phosphorelay Component Interaction Affinities

While direct kinetic rates of phosphotransfer are not widely reported, dissociation constants for the protein-protein interactions provide insight into the stability of these transient signaling complexes.

| Interacting Proteins | Apparent Kd (nM) | Method | Reference(s) |

| AHP1 / ARR1 | 94 | Not specified | [9][11] |

| AHP2-5 / ARR1 | 150-175 | Not specified | [9][11] |

Table 3: Cytokinin-Induced Gene Expression

The transcriptional upregulation of Type-A ARR genes is a hallmark of cytokinin signaling. The fold-change in expression provides a quantitative measure of the cellular response.

| Gene | Treatment | Time | Fold Induction | System | Reference(s) |

| ARR5 | 100 nM BA | Not specified | ~2-fold increase | Arabidopsis sADK leaves | |

| ARR7 | 100 nM BA | Not specified | ~2-fold increase | Arabidopsis sADK leaves | |

| ARR5, ARR7, ARR15 | 10 µM BA | 1 hour | Reduced in arr1 arr10 arr12 mutant vs. WT | Arabidopsis seedlings | |

| ARR6, ARR7 | 5 µM BA | 50 min | Elevated in all tissues tested | Arabidopsis adult tissues | [1] |

BA: Benzyladenine, a synthetic cytokinin.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This protocol is used to determine the dissociation constant (Kd) of a cytokinin for its receptor. It involves incubating a preparation containing the receptor with a radiolabeled cytokinin.

Methodology:

-

Receptor Preparation: Prepare membrane fractions from Arabidopsis tissues or from a heterologous expression system (e.g., E. coli or insect cells) expressing the this compound receptor of interest.

-

Binding Reaction: In a microcentrifuge tube or 96-well plate, combine the membrane preparation with a range of concentrations of the radiolabeled cytokinin (e.g., [3H]trans-zeatin). For competition assays, use a fixed concentration of radiolabeled ligand and increasing concentrations of an unlabeled competitor.

-

Incubation: Incubate the reactions at a controlled temperature (e.g., 0-4°C to minimize metabolic degradation) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[14]

-

Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound ligand by vacuum filtration through a glass fiber filter (e.g., GF/C). The receptors and bound ligand are retained on the filter, while the free ligand passes through.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand against the concentration of free radioligand. For saturation binding, fit the data to a one-site binding model to determine the Kd and Bmax (maximum number of binding sites). For competition assays, calculate the IC50 and convert it to a Ki (inhibitory constant).

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction

The Y2H system is a powerful genetic method to identify and confirm interactions between proteins, such as an this compound receptor and an AHP.

Methodology:

-

Plasmid Construction: Clone the coding sequence of the first protein ("bait," e.g., the cytosolic portion of AHK4) into a vector that fuses it to a DNA-binding domain (DB-X). Clone the second protein ("prey," e.g., AHP1) into a vector that fuses it to a transcriptional activation domain (AD-Y).

-

Yeast Transformation: Co-transform a suitable yeast reporter strain (e.g., AH109) with both the bait and prey plasmids.

-

Selection: Plate the transformed yeast on a minimal medium lacking specific nutrients (e.g., tryptophan and leucine) to select for cells that have successfully taken up both plasmids.

-

Interaction Screening: Re-plate the selected colonies onto a more stringent selective medium that also lacks other nutrients (e.g., histidine and adenine) and may contain an inhibitor like 3-AT to suppress auto-activation.[3] The reporter genes (e.g., HIS3, ADE2, lacZ) are only expressed if the bait and prey proteins interact, reconstituting a functional transcription factor (DB-X + AD-Y) that drives their expression.

-

Analysis: Growth on the highly selective medium indicates a positive interaction. The strength of the interaction can be qualitatively assessed by the rate of growth or, in the case of a lacZ reporter, by a colorimetric assay (e.g., X-gal).

Y2H Experimental Workflow Diagram

Protoplast Transient Expression Assay

This cellular assay is used to study the activation of cytokinin-responsive promoters (like the Type-A ARR promoters) in vivo.

Methodology:

-

Protoplast Isolation: Isolate mesophyll protoplasts from the leaves of Arabidopsis plants by digesting the cell walls with an enzyme solution (e.g., cellulase and macerozyme).

-

Plasmid Preparation: Prepare a reporter plasmid containing a reporter gene (e.g., GUS or Luciferase) driven by the promoter of a cytokinin-responsive gene (e.g., the ARR5 promoter). A second plasmid expressing a constitutive reporter (e.g., 35S-Renilla-LUC) is often co-transfected to normalize for transfection efficiency.

-

Transfection: Introduce the plasmid DNA into the protoplasts using a PEG-calcium-mediated method.

-

Incubation and Treatment: Incubate the transfected protoplasts for a period (e.g., 5-16 hours) to allow for gene expression. Treat the protoplasts with cytokinin or a control solution.

-

Lysis and Assay: Lyse the protoplasts and measure the activity of the reporter enzyme (e.g., by adding a fluorogenic substrate like MUG for GUS, or luciferin for luciferase) using a luminometer or fluorometer.

-

Data Analysis: Normalize the activity of the experimental reporter to the activity of the constitutive control reporter. Compare the normalized activity in cytokinin-treated samples to the control samples to determine the fold-induction.

In Vitro Phosphorylation (Kinase) Assay

This biochemical assay directly demonstrates the transfer of a phosphoryl group between components of the signaling cascade.

Methodology:

-

Protein Purification: Express and purify recombinant this compound (cytosolic domain), AHP, and ARR proteins from E. coli.

-

Kinase Reaction: In a reaction tube, incubate the purified kinase (e.g., AHK4) with its substrate (e.g., AHP1) in a kinase buffer containing MgCl2.

-

Phosphorylation: Initiate the reaction by adding radiolabeled ATP (e.g., [γ-32P]ATP or [γ-33P]ATP). Incubate at a controlled temperature (e.g., 30-37°C) for a defined time.

-

Phosphorelay (Optional): To test the full relay, first phosphorylate the this compound, then add the AHP. After a period, stop the this compound activity and add the final substrate, ARR, to observe the transfer from AHP to ARR.

-

Stopping the Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled (phosphorylated) proteins. The appearance of a radioactive band corresponding to the molecular weight of the substrate protein confirms phosphorylation.

Conclusion

The this compound cytokinin receptor signaling pathway is a finely tuned system that is fundamental to plant life. Its multi-step phosphorelay architecture allows for precise control and integration of developmental and environmental signals. Understanding the core components, their interactions, and the quantitative dynamics of this pathway is essential for both basic plant science research and for the development of novel agrochemicals or pharmaceuticals that target plant growth processes. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to investigate this critical signaling cascade.

References

- 1. ovid.com [ovid.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Phosphorylation Alters the Interaction of the Arabidopsis Phosphotransfer Protein AHP1 with Its Sensor Kinase ETR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ARR1 and AHP interactions in the multi-step phosphorelay system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two-Component Signaling Elements and Histidyl-Aspartyl Phosphorelays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. Localization of the arabidopsis histidine phosphotransfer proteins is independent of cytokinin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Two-component phosphorelay signal transduction systems in plants: from hormone responses to circadian rhythms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 13. academic.oup.com [academic.oup.com]

- 14. bioone.org [bioone.org]

- 15. The Arabidopsis Histidine Phosphotransfer Proteins Are Redundant Positive Regulators of Cytokinin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Arabidopsis Histidine Kinase (AHK) Genes: A Technical Guide to the Core of Cytokinin Perception

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of the Arabidopsis Histidine Kinase (AHK) gene family as the long-sought-after receptors for the phytohormone cytokinin marked a pivotal moment in plant biology. This technical guide provides an in-depth exploration of the key discoveries, experimental methodologies, and quantitative data that have shaped our understanding of cytokinin perception in the model organism Arabidopsis thaliana. We present a comprehensive overview of the identification and characterization of AHK2, AHK3, and AHK4/CRE1/WOL, including detailed experimental protocols, structured data tables for comparative analysis, and visualizations of the cytokinin signaling pathway. This guide is intended to serve as a valuable resource for researchers in plant science and for professionals in drug development seeking to understand and potentially modulate this fundamental signaling cascade.

Introduction: The Quest for the Cytokinin Receptor

For decades after the discovery of cytokinins, a class of phytohormones crucial for regulating cell division, growth, and development, their mechanism of perception remained elusive. The breakthrough came with the application of genetic and molecular approaches in Arabidopsis thaliana, leading to the identification of a family of sensor histidine kinases, designated as AHKS, that act as bona fide cytokinin receptors. This discovery unveiled a signaling mechanism with striking parallels to the two-component systems prevalent in prokaryotes.

The first cytokinin receptor to be identified was ARABIDOPSIS HISTIDINE KINASE 4 (AHK4), also known as CYTOKININ RESPONSE 1 (CRE1) and WOODEN LEG (WOL).[1][2] Subsequent research revealed the existence of two other closely related histidine kinases, AHK2 and AHK3, which also function as cytokinin receptors.[1][2] Genetic studies involving single, double, and triple mutants have demonstrated the functional redundancy and also the specific roles of these three receptors in mediating the diverse effects of cytokinin throughout the plant's life cycle.[3][4][5][6]

This guide will delve into the technical details of the key experiments that led to these discoveries, providing a toolkit of knowledge for researchers investigating cytokinin signaling and its potential applications.

The this compound Gene Family: Core Components of Cytokinin Signaling

The this compound family in Arabidopsis consists of three primary members involved in cytokinin perception: AHK2, AHK3, and AHK4/CRE1. These are transmembrane proteins that share a common domain architecture: a cytokinin-binding CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain, a histidine kinase domain, and a receiver domain.[1]

Quantitative Data on this compound Gene Expression

The expression patterns of the this compound genes provide insights into their specific and overlapping functions in different tissues and at various developmental stages. The following table summarizes quantitative data on their expression levels.

| Gene | Tissue/Organ | Expression Level (Relative) | Reference |

| AHK2 | Seedlings | High | [7] |

| Rosette Leaves | High | [3] | |

| Inflorescence | Moderate | [3] | |

| Roots | Low | [3] | |

| AHK3 | Seedlings | Moderate | [7] |

| Rosette Leaves | High | [3] | |

| Inflorescence | High | [3] | |

| Roots | Low | [3] | |

| AHK4/CRE1 | Seedlings | Low | [7] |

| Rosette Leaves | Low | [3] | |

| Inflorescence | Low | [3] | |

| Roots | High | [3] |

Cytokinin Binding Affinities

The affinity with which different cytokinin molecules bind to the this compound receptors is a key determinant of their biological activity. The following table presents the dissociation constants (Kd) for various cytokinins with AHK2, AHK3, and AHK4.

| Receptor | Cytokinin | Dissociation Constant (Kd) [nM] | Reference |

| AHK2 | trans-Zeatin | 4.0 | [8] |

| Isopentenyladenine (iP) | 1.4 | [8] | |

| AHK3 | trans-Zeatin | 1-2 | [7][9] |

| Isopentenyladenine (iP) | ~10-fold lower than trans-Zeatin | [7][9] | |

| AHK4/CRE1 | trans-Zeatin | 2-4 | [7][9] |

| Isopentenyladenine (iP) | High affinity | [7] |

Phenotypic Analysis of this compound Mutants

The study of loss-of-function mutants has been instrumental in dissecting the roles of each this compound receptor. The following table summarizes key quantitative phenotypic data from single, double, and triple this compound mutants.

| Genotype | Phenotype | Quantitative Measurement | Reference |

| ahk2 | Wild-type-like | - | [4][5] |

| ahk3 | Slightly reduced rosette size | ~15% reduction in diameter | [4] |

| ahk4/cre1 | Wild-type-like (in most conditions) | - | [4] |

| ahk2 ahk3 | Dwarfism, reduced leaf size | Rosette diameter ~50% of wild-type | [3][4] |

| Enhanced root system | >2-fold increase in lateral roots | [6] | |

| ahk2 ahk4 | Wild-type-like | - | [3] |

| ahk3 ahk4 | Wild-type-like | - | [3] |

| ahk2 ahk3 ahk4 | Severe dwarfism, reduced organ size | Markedly inhibited growth | [3] |

| ahk2 ahk3 | Reduced ovule number | 32-50 ovules/gynoecium (WT: 48-64) | [1] |

| ahk3 ahk4 | Reduced ovule number | 32-60 ovules/gynoecium (WT: 48-64) | [1] |

| ahk2 ahk3 | Reduced fruit length | Statistically significant reduction | [1] |

| ahk3 ahk4 | Reduced fruit length | Statistically significant reduction | [1] |

| ahk2 ahk3 | Reduced seed number | Statistically significant reduction | [1] |

| ahk3 ahk4 | Reduced seed number | Statistically significant reduction | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the discovery and characterization of this compound genes.

Arabidopsis Root Growth Inhibition Assay for Cytokinin Response

This assay is a fundamental method to quantify the sensitivity of Arabidopsis seedlings to cytokinin.

Materials:

-

Arabidopsis thaliana seeds (wild-type and mutant lines)

-

Murashige and Skoog (MS) medium including vitamins

-

Sucrose

-

Phytagel or Agar

-

Cytokinins (e.g., trans-Zeatin, 6-Benzylaminopurine) stock solutions

-

Petri dishes (100 x 15 mm)

-

Sterile water

-

Growth chamber with controlled light and temperature

Protocol:

-

Seed Sterilization:

-

Place seeds in a 1.5 mL microcentrifuge tube.

-

Add 1 mL of 70% (v/v) ethanol and incubate for 5 minutes.

-

Remove ethanol and add 1 mL of 50% (v/v) commercial bleach containing 0.05% (v/v) Triton X-100.

-

Incubate for 10 minutes with occasional vortexing.

-

Wash the seeds five times with sterile distilled water.

-

Resuspend seeds in 0.1% (w/v) sterile agar solution.

-

-

Plating:

-

Prepare MS agar plates containing 1% (w/v) sucrose and the desired concentrations of cytokinin. A typical concentration range to test for root growth inhibition is 0.01, 0.1, 1, and 10 µM.

-

Pipette approximately 10-15 seeds in a line on the surface of the agar.

-

Seal the plates with micropore tape.

-

-

Vernalization and Growth:

-

Store the plates at 4°C in the dark for 2-4 days to synchronize germination (vernalization).

-

Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the agar.

-

Grow seedlings under long-day conditions (16 hours light / 8 hours dark) at 22°C.

-

-

Data Collection and Analysis:

-

After 7-10 days of growth, scan the plates at high resolution.

-

Measure the primary root length of at least 15-20 seedlings per genotype and treatment using image analysis software (e.g., ImageJ).

-

Calculate the average root length and standard error for each condition.

-

Plot the average root length as a function of cytokinin concentration to generate dose-response curves.

-

This compound Promoter-GUS Fusion Construction and Histochemical Analysis

This technique is used to visualize the spatial and temporal expression patterns of the this compound genes.

Materials:

-

Arabidopsis thaliana genomic DNA

-

High-fidelity DNA polymerase and PCR reagents

-

Restriction enzymes and T4 DNA ligase

-

pCAMBIA vector containing a promoterless β-glucuronidase (GUS) gene (e.g., pCAMBIA1301)

-

Escherichia coli competent cells (e.g., DH5α)

-

Agrobacterium tumefaciens competent cells (e.g., GV3101)

-

Plant transformation supplies (floral dip method)

-

GUS staining solution (X-Gluc)

Protocol:

-

Promoter Amplification:

-

Design primers to amplify the promoter region (typically 1.5-2 kb upstream of the start codon) of the target this compound gene. Incorporate restriction enzyme sites into the primers for subsequent cloning.

-

Perform PCR using high-fidelity DNA polymerase and Arabidopsis genomic DNA as a template.

-

Purify the PCR product.

-

-

Vector Construction:

-

Digest both the purified PCR product and the pCAMBIA-GUS vector with the chosen restriction enzymes.

-

Ligate the digested promoter fragment into the digested vector using T4 DNA ligase.

-

Transform the ligation product into E. coli competent cells and select for transformants on appropriate antibiotic-containing medium.

-

Verify the correct insertion by colony PCR and Sanger sequencing.

-

-

Agrobacterium-mediated Transformation:

-

Transform the confirmed plasmid into Agrobacterium tumefaciens competent cells.

-

Transform Arabidopsis plants using the floral dip method.

-

-

Selection of Transgenic Plants and GUS Staining:

-

Select transgenic T1 plants on medium containing the appropriate selection agent (e.g., hygromycin for pCAMBIA vectors).

-

Collect tissues from T2 or T3 generation plants and incubate them in GUS staining solution overnight at 37°C.

-

Destain the tissues with a series of ethanol washes (70%, 90%, 100%).

-

Visualize the blue precipitate, indicating GUS activity, using a light microscope.

-

Yeast Complementation Assay for Cytokinin Receptor Function

This assay provides evidence that AHKs can function as cytokinin receptors in a heterologous system.

Materials:

-

Saccharomyces cerevisiae strain deficient in its endogenous histidine kinase (e.g., sln1Δ)

-

Yeast expression vector (e.g., p426-GPD)

-

Full-length cDNA of the this compound gene

-

Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)

-

Synthetic complete (SC) medium lacking specific nutrients for selection

-

Cytokinin stock solutions

Protocol:

-

Vector Construction:

-

Clone the full-length cDNA of the this compound gene into the yeast expression vector under the control of a constitutive promoter (e.g., GPD).

-

-

Yeast Transformation:

-

Transform the this compound-containing vector and an empty vector control into the sln1Δ yeast strain using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

-

Plate the transformed yeast on SC medium lacking the appropriate nutrient (e.g., uracil for p426-GPD) to select for transformants.

-

-

Complementation Assay:

-

Grow the transformed yeast strains in liquid SC selection medium to mid-log phase.

-

Prepare a serial dilution of the yeast cultures.

-

Spot the dilutions onto SC selection plates containing a range of cytokinin concentrations (e.g., 0, 0.1, 1, 10 µM).

-

Incubate the plates at 30°C for 2-4 days.

-

-

Data Analysis:

-

Compare the growth of yeast expressing the this compound protein to the empty vector control at different cytokinin concentrations. Cytokinin-dependent growth of the this compound-expressing strain indicates that the this compound can function as a cytokinin receptor.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core cytokinin signaling pathway and a typical experimental workflow for identifying cytokinin receptors.

Caption: The core cytokinin signaling pathway in Arabidopsis.

Caption: Experimental workflow for the discovery of this compound genes.

Conclusion and Future Directions

The discovery of the this compound gene family as cytokinin receptors has fundamentally advanced our understanding of plant growth and development. The experimental approaches detailed in this guide have been pivotal in elucidating the core components and the logic of the cytokinin signaling pathway. The quantitative data presented underscore the intricate interplay of receptor expression, ligand affinity, and functional redundancy that governs the plant's response to this vital hormone.

For researchers, the protocols and data herein provide a solid foundation for further investigations into the nuances of cytokinin signaling, including the identification of novel downstream targets and the exploration of crosstalk with other hormonal pathways. For professionals in drug development, a thorough understanding of this signaling cascade may open avenues for the rational design of compounds that can modulate plant growth and stress responses, with potential applications in agriculture and biotechnology.

Future research will likely focus on the structural biology of the this compound receptors, the dynamics of their interactions with signaling partners, and their role in integrating environmental cues with developmental programs. The continued application of advanced genetic, biochemical, and imaging techniques will undoubtedly uncover further layers of complexity in this elegant signaling network.

References

- 1. Frontiers | Redundant and Non-redundant Functions of the this compound Cytokinin Receptors During Gynoecium Development [frontiersin.org]

- 2. A Seedling Growth Inhibition Assay to Measure Phytocytokine Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histidine Kinase Homologs That Act as Cytokinin Receptors Possess Overlapping Functions in the Regulation of Shoot and Root Growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arabidopsis Cytokinin Receptor Mutants Reveal Functions in Shoot Growth, Leaf Senescence, Seed Size, Germination, Root Development, and Cytokinin Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gain-of-Function Mutants of the Cytokinin Receptors AHK2 and AHK3 Regulate Plant Organ Size, Flowering Time and Plant Longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. The specificity of cytokinin signalling in Arabidopsis thaliana is mediated by differing ligand affinities and expression profiles of the receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Role of AHK in plant development

An In-depth Technical Guide on the Role of Arabidopsis Histidine Kinases (AHKs) in Plant Development

Introduction

In the intricate world of plant development, signaling pathways governed by phytohormones are paramount. Among these, the cytokinin signaling pathway plays a pivotal role in a vast array of developmental processes, including cell division, shoot and root growth, leaf senescence, and nutrient responses.[1] Central to this pathway are the Arabidopsis Histidine Kinases (AHKs), which function as the primary receptors for cytokinin.[2][3][4] This technical guide provides a comprehensive overview of the core functions of AHKs in plant development, intended for researchers, scientists, and drug development professionals. It delves into the molecular mechanisms, signaling cascades, and the profound developmental consequences of AHK function, supported by quantitative data and detailed experimental methodologies.

It is important to note that the acronym "this compound" can sometimes be associated with Adenosine Kinase (ADK). While ADK is a crucial enzyme in purine metabolism and cytokinin interconversion, this guide will focus on the Arabidopsis Histidine Kinases (AHK2, AHK3, and AHK4), which are the direct receptors of cytokinin and central to its signaling pathway.[5][6][7]

Core Concepts of this compound Function and Cytokinin Signaling

The perception of cytokinin by AHKs, located primarily in the endoplasmic reticulum membrane, initiates a multi-step phosphorelay system analogous to the two-component signaling systems in prokaryotes.[1][8][9] In Arabidopsis thaliana, the cytokinin signal is perceived by three main histidine kinase receptors: AHK2, AHK3, and AHK4 (also known as CRE1 or WOL).[6][10]

The binding of cytokinin to the CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of the this compound receptor induces a conformational change, leading to its autophosphorylation on a conserved histidine residue within its kinase domain.[11][12] The phosphate group is then transferred to a conserved aspartate residue in the receiver domain of the this compound itself.[9][13] Subsequently, the phosphate is relayed to shuttle proteins called Arabidopsis Histidine Phosphotransfer Proteins (AHPs) in the cytoplasm.[6][8] These phosphorylated AHPs then translocate to the nucleus, where they transfer the phosphate group to Arabidopsis Response Regulators (ARRs).[6][14]

There are two main types of ARRs: Type-B and Type-A. Type-B ARRs are transcription factors that, upon phosphorylation, activate the transcription of cytokinin-responsive genes, including the Type-A ARR genes.[8][13] Type-A ARRs, in turn, act as negative regulators of the cytokinin signaling pathway, forming a feedback loop to attenuate the signal.[13]

Mandatory Visualization: this compound-Mediated Cytokinin Signaling Pathway

Caption: this compound-mediated cytokinin signaling pathway.

The Role of AHKs in Plant Growth and Development

The this compound-mediated cytokinin signaling pathway is integral to numerous aspects of plant growth and development. The functional redundancy and overlapping expression patterns of AHK2, AHK3, and AHK4 ensure the robustness of cytokinin signaling, although specific roles for each receptor have also been identified.[2][15][16][17]

Shoot Development

AHKs are positive regulators of shoot growth.[2] The ahk2 ahk3 double mutants exhibit a semi-dwarf phenotype with reduced leaf size and shorter inflorescence stems.[2] The ahk2 ahk3 ahk4 triple mutant shows even more severe inhibition of shoot growth, highlighting the critical and overlapping functions of these receptors in promoting cell division and maintaining meristematic activity in the shoot apical meristem.[2][15] Gain-of-function mutants of AHK2 and AHK3, named rock2 and rock3 respectively, lead to increased organ size and a prolonged reproductive growth phase, resulting in higher seed yield.[18][19]

Root Development

In contrast to their role in the shoot, AHKs generally act as negative regulators of root growth. Loss-of-function mutations in this compound genes, particularly ahk4, lead to cytokinin resistance in the root, resulting in longer primary roots and an increased number of lateral roots.[20][21][22] The ahk2 ahk3 ahk4 triple mutant displays severely impaired root growth, indicating that while high levels of cytokinin inhibit root growth, a basal level of cytokinin signaling is necessary for proper root development.[15]

Leaf Senescence

AHK3 plays a predominant role in delaying leaf senescence.[18] Cytokinin is a well-known inhibitor of leaf aging, and the perception of this signal by AHK3 is crucial for maintaining chlorophyll content and overall leaf longevity.

Quantitative Data on this compound Function

The study of this compound mutants has provided valuable quantitative data on the impact of cytokinin signaling on plant development.

| Mutant Genotype | Phenotypic Trait | Quantitative Change Compared to Wild Type |

| ahk2 ahk3 | Rosette Diameter | ~50% reduction[22] |

| ahk2 ahk3 | Ovule Number per Gynoecium | ~25% reduction[17] |

| ahk3 ahk4 | Ovule Number per Gynoecium | ~11% reduction[17] |

| ahk2-1 ahk3-1 ahk4-1 | Hypocotyl Length | ~35% reduction[23] |

| ahk2 ahk3 ahk4 | Seed Volume | ~250% increase[19] |

| ahk2-5 ahk3-7 | Lateral Root Number | >100% increase[22] |

| rock2 (AHK2 gain-of-function) | Number of Siliques | ~100% increase[18] |

Experimental Protocols

A variety of experimental protocols are employed to investigate the role of AHKs in plant development.

Generation and Phenotypic Analysis of this compound Mutants

Objective: To study the function of this compound genes through loss-of-function or gain-of-function mutations.

Methodology:

-

Mutant Screening and Generation: T-DNA insertion lines for AHK2, AHK3, and AHK4 are obtained from stock centers (e.g., Arabidopsis Biological Resource Center). PCR-based genotyping is used to identify homozygous mutant plants. Double and triple mutants are generated by genetic crossing.[2][15]

-

Plant Growth Conditions: Plants are grown under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C) on soil or sterile nutrient agar medium.

-

Phenotypic Analysis:

-

Shoot Growth: Rosette diameter, leaf number, and flowering time are recorded at regular intervals. At maturity, plant height and the number of siliques are measured.[18][22]

-

Root Growth: Seedlings are grown on vertical agar plates. Primary root length and the number of lateral roots are measured at specified time points.[22]

-

Cellular Analysis: Plant tissues are fixed, sectioned, and observed under a microscope to determine cell number and size in organs like the hypocotyl or leaves.[7][23]

-

Mandatory Visualization: Experimental Workflow for this compound Mutant Analysis

Caption: Workflow for this compound mutant analysis.

Cytokinin Response Assays

Objective: To assess the sensitivity of this compound mutants to exogenous cytokinin.

Methodology:

-

Root Growth Inhibition Assay: Seedlings are grown on vertical agar plates supplemented with various concentrations of cytokinin (e.g., benzyladenine or trans-zeatin). Root elongation is measured after a defined period (e.g., 7-10 days). Cytokinin-insensitive mutants will show less root growth inhibition compared to the wild type.[20][21]

-

Callus Induction and Greening Assay: Explants (e.g., hypocotyl or root segments) are cultured on callus-inducing medium containing different concentrations of auxin and cytokinin. The formation of green callus and subsequent shoot regeneration is monitored. Cytokinin-insensitive mutants will show reduced callus growth and greening.[20][22]

Gene Expression Analysis

Objective: To measure the expression levels of cytokinin-responsive genes in this compound mutants.

Methodology:

-

Plant Treatment: Seedlings are treated with cytokinin or a mock solution for a specific duration.

-

RNA Extraction: Total RNA is extracted from plant tissues using standard protocols (e.g., Trizol method or commercial kits).[22]

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes (e.g., Type-A ARRs like ARR5) are quantified. The relative expression is normalized to a housekeeping gene (e.g., ACTIN).[24]

Protein-Protein Interaction Assays

Objective: To identify and confirm interactions between AHKs and other components of the cytokinin signaling pathway.

Methodology:

-

Yeast Two-Hybrid (Y2H) System: this compound proteins are used as "bait" to screen a cDNA library for interacting "prey" proteins (e.g., AHPs).[25]

-

In Vitro Co-affinity Purification: Recombinant tagged proteins (e.g., GST-AHK and His-AHP) are expressed and purified. The proteins are mixed, and immunoprecipitation is performed using an antibody against one of the tags. The presence of the second protein in the immunoprecipitated complex is detected by western blotting.[25]

Conclusion

The Arabidopsis Histidine Kinases are indispensable components of the cytokinin signaling pathway, acting as the primary receptors for this vital phytohormone. Their function is critical for the regulation of a multitude of developmental processes, from the cellular level of division and differentiation to the organismal level of organ size and overall plant architecture. The study of AHKs through genetic and molecular approaches has not only elucidated the core mechanisms of cytokinin perception and signal transduction but has also provided a deeper understanding of how plants orchestrate their growth and development. For researchers in basic plant science and professionals in drug and herbicide development, a thorough understanding of the this compound-mediated signaling network offers valuable insights and potential targets for modulating plant growth and productivity.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. Histidine kinase homologs that act as cytokinin receptors possess overlapping functions in the regulation of shoot and root growth in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. [PDF] The Arabidopsis AHK4 histidine kinase is a cytokinin-binding receptor that transduces cytokinin signals across the membrane. | Semantic Scholar [semanticscholar.org]

- 5. Adenosine Kinase Contributes to Cytokinin Interconversion in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arabidopsis cytokinin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adenosine kinase contributes to cytokinin interconversion in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. journals.biologists.com [journals.biologists.com]

- 10. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]

- 15. Histidine Kinase Homologs That Act as Cytokinin Receptors Possess Overlapping Functions in the Regulation of Shoot and Root Growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Redundant and Non-redundant Functions of the this compound Cytokinin Receptors During Gynoecium Development [frontiersin.org]

- 17. Redundant and Non-redundant Functions of the this compound Cytokinin Receptors During Gynoecium Development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Gain-of-Function Mutants of the Cytokinin Receptors AHK2 and AHK3 Regulate Plant Organ Size, Flowering Time and Plant Longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The AHK4 gene involved in the cytokinin-signaling pathway as a direct receptor molecule in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Arabidopsis Cytokinin Receptor Mutants Reveal Functions in Shoot Growth, Leaf Senescence, Seed Size, Germination, Root Development, and Cytokinin Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Analysis of protein interactions within the cytokinin-signaling pathway of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to AHK Protein Structure and Domains for Researchers, Scientists, and Drug Development Professionals

Introduction

Arabidopsis Histidine Kinases (AHKs) are a family of sensor histidine kinases that play a pivotal role in cytokinin signaling, a fundamental pathway regulating numerous aspects of plant growth and development.[1][2] In Arabidopsis thaliana, the primary cytokinin receptors are AHK2, AHK3, and AHK4 (also known as CRE1 or WOL).[3][4] These transmembrane proteins perceive the cytokinin signal at the cell surface and initiate a phosphorelay cascade that ultimately modulates the expression of cytokinin-responsive genes.[5][6] Understanding the intricate structure and domain organization of AHK proteins is paramount for elucidating their mechanism of action and for the rational design of molecules that can modulate cytokinin signaling for agricultural and biotechnological applications. This guide provides a comprehensive overview of the core structural features of AHK2, AHK3, and AHK4, detailed experimental protocols for their study, and a quantitative analysis of their domain architecture and ligand-binding properties.

Core Structure and Domains of this compound Proteins

This compound proteins are multi-domain proteins characterized by a conserved modular architecture. The primary structures of AHK2, AHK3, and AHK4 share a common organization, consisting of an N-terminal extracellular sensory domain, transmembrane domains, and a C-terminal cytoplasmic region containing the catalytic machinery.[4][7]

1. CHASE Domain: The Cyclase/Histidine kinase Associated Sensory Extracellular (CHASE) domain is the primary cytokinin-binding region of the this compound receptors.[3] This domain, approximately 270 amino acids in length, is located in the extracellular space and is responsible for recognizing and binding various cytokinin molecules with high affinity.[4]

2. Transmembrane Domains (TMDs): this compound proteins are anchored to the cell membrane by two or more transmembrane domains. These hydrophobic helices flank the CHASE domain and are crucial for the correct positioning and dimerization of the receptor.[4]

3. Histidine Kinase (HK) Domain: Located in the cytoplasm, the histidine kinase domain is the catalytic core of the receptor. It possesses autophosphorylation activity, whereby it catalyzes the transfer of a phosphate group from ATP to a conserved histidine residue within the domain itself upon cytokinin binding.[7] This domain contains several conserved motifs, including the H, N, G1, F, and G2 boxes, that are essential for its kinase activity.[7]

4. Receiver Domain (RD): The C-terminal region of this compound proteins houses a receiver domain. This domain receives the phosphate group from the autophosphorylated histidine residue in the HK domain, transferring it to a conserved aspartate residue within the receiver domain. This intramolecular phosphotransfer is a critical step in propagating the signal downstream.[4]

Quantitative Data on this compound Protein Domains and Ligand Binding

The following tables summarize key quantitative data related to the domain architecture and cytokinin binding affinities of AHK2, AHK3, and AHK4 in Arabidopsis thaliana.

Table 1: Domain Architecture of Arabidopsis this compound Proteins

| Protein | UniProt ID | Total Length (Amino Acids) | CHASE Domain (Approx. Length) | Transmembrane Domains | Histidine Kinase Domain (Approx. Location) | Receiver Domain (Approx. Location) |

| AHK2 | Q9S764 | 1177 | ~270 | 2 | 650-950 | 1000-1150 |

| AHK3 | Q9S765 | 1123 | ~270 | 2 | 600-900 | 950-1100 |

| AHK4/CRE1 | Q9C5U0 | 1080 | ~270 | 2 | 550-850 | 900-1050 |

Table 2: Cytokinin Binding Affinities (KD) of Arabidopsis this compound Receptors

| Cytokinin | AHK2 (KD, nM) | AHK3 (KD, nM) | AHK4/CRE1 (KD, nM) |

| trans-Zeatin | 4.0[3] | 1-2[8] | 2-4[8] |

| Isopentenyladenine (iP) | 1.4[3] | ~10-fold lower than trans-Zeatin[8] | High affinity[3] |

Signaling Pathways of this compound Proteins

Upon cytokinin binding, this compound receptors initiate a multi-step phosphorelay signaling cascade. The autophosphorylated this compound transfers its phosphate group to a member of the Arabidopsis Histidine Phosphotransfer (AHP) protein family in the cytoplasm.[5][9] Subsequently, the phosphorylated AHPs translocate to the nucleus and transfer the phosphate group to Arabidopsis Response Regulators (ARRs), which are transcription factors that modulate the expression of cytokinin-responsive genes.[5][10]

There is evidence for both redundancy and specificity in these interactions. While some AHPs can interact with multiple AHKs and ARRs, certain pairings show preferential interactions, suggesting a complex and finely tuned signaling network.[11][12] For instance, ARR22 has been shown to specifically interact with AHP2, AHP3, and AHP5.[12]

Caption: Generalized this compound signaling pathway.

Experimental Protocols

Cytokinin Binding Assay using E. coli

This protocol is adapted from methods describing the expression of AHKs in bacteria for ligand binding studies.[13]

Objective: To determine the binding affinity of cytokinins to a specific this compound receptor.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the full-length this compound cDNA

-

LB medium and appropriate antibiotics

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂)

-

Radiolabeled cytokinin (e.g., [³H]trans-zeatin)

-

Unlabeled cytokinin for competition assays

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Transform the E. coli expression strain with the this compound expression vector.

-

Grow a 10 mL overnight culture in LB medium with the appropriate antibiotic at 37°C.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture for 3-4 hours at a lower temperature (e.g., 18-25°C).

-

Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in binding buffer.

-

For saturation binding assays, incubate a fixed amount of bacterial cells with increasing concentrations of radiolabeled cytokinin for 1 hour at 4°C.

-

For competition assays, incubate the cells with a fixed concentration of radiolabeled cytokinin and increasing concentrations of unlabeled cytokinin.

-

Separate bound from free radiolabel by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using appropriate software to determine the KD and Bmax values.

Caption: Workflow for cytokinin binding assay.

In Vitro this compound Autophosphorylation Assay

This protocol is based on general in vitro kinase assay procedures.[14][15]

Objective: To measure the autophosphorylation activity of an this compound protein.

Materials:

-

Purified this compound protein (cytoplasmic domain or full-length)

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP

-

SDS-PAGE loading buffer

-

SDS-PAGE gels

-

Phosphorimager or autoradiography film

Procedure:

-

Set up the kinase reaction in a microcentrifuge tube on ice. Add kinase buffer, purified this compound protein (e.g., 1-5 µg), and water to the final reaction volume.

-

Initiate the reaction by adding [γ-³²P]ATP (to a final concentration of 10-50 µM, with a specific activity of ~10 µCi/nmol).

-

Incubate the reaction at room temperature (or 30°C) for various time points (e.g., 0, 5, 10, 20, 30 minutes).

-

Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated this compound protein.

-

Quantify the band intensity to determine the rate of autophosphorylation.

Caption: In vitro this compound autophosphorylation assay workflow.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

This protocol outlines the general steps for performing a yeast two-hybrid screen to identify proteins that interact with an this compound.[16][17]

Objective: To identify proteins that interact with a specific this compound domain (e.g., the cytoplasmic kinase domain).

Materials:

-

Saccharomyces cerevisiae strains (e.g., AH109, Y2HGold)

-

Y2H vectors (a "bait" vector, e.g., pGBKT7, and a "prey" vector, e.g., pGADT7)

-

cDNA library cloned into the prey vector

-

Yeast transformation reagents (e.g., PEG/LiAc)

-

Synthetic defined (SD) media lacking specific nutrients for selection (e.g., -Leu/-Trp, -Leu/-Trp/-His, -Leu/-Trp/-His/-Ade)

-

X-α-Gal for blue/white screening

Procedure:

-

Clone the this compound domain of interest (the "bait") into the bait vector (e.g., pGBKT7, which fuses the bait to the GAL4 DNA-binding domain).

-

Transform a suitable yeast strain with the bait plasmid and select for transformants on appropriate SD medium (e.g., SD/-Trp).

-

Confirm that the bait protein is expressed and does not auto-activate the reporter genes.

-

Transform the yeast strain containing the bait plasmid with a cDNA library cloned in the prey vector (e.g., pGADT7, which fuses the library proteins to the GAL4 activation domain).

-

Plate the transformed yeast on selective medium lacking multiple nutrients (e.g., SD/-Leu/-Trp/-His) to select for colonies where a protein-protein interaction has occurred.

-

Include a control for nutritional selection stringency by adding a competitive inhibitor of the HIS3 gene product (e.g., 3-amino-1,2,4-triazole).

-

Perform a secondary screen, such as a β-galactosidase assay (using X-α-Gal in the medium), to confirm positive interactions.

-

Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA inserts to identify the interacting proteins.

Caption: Yeast two-hybrid workflow for interaction screening.

References

- 1. Histidine kinase homologs that act as cytokinin receptors possess overlapping functions in the regulation of shoot and root growth in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histidine Kinase Homologs That Act as Cytokinin Receptors Possess Overlapping Functions in the Regulation of Shoot and Root Growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The specificity of cytokinin signalling in Arabidopsis thaliana is mediated by differing ligand affinities and expression profiles of the receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gain-of-Function Mutants of the Cytokinin Receptors AHK2 and AHK3 Regulate Plant Organ Size, Flowering Time and Plant Longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Arabidopsis Histidine Phosphotransfer Proteins Are Redundant Positive Regulators of Cytokinin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Localization of the arabidopsis histidine phosphotransfer proteins is independent of cytokinin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Role of cytokinin responsive two-component system in ABA and osmotic stress signalings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | ARR1 and AHP interactions in the multi-step phosphorelay system [frontiersin.org]

- 11. The Interaction Network and Signaling Specificity of Two-Component System in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Arabidopsis thaliana response regulator ARR22 is a putative AHP phospho-histidine phosphatase expressed in the chalaza of developing seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. E. coli-based cell-free expression, purification and characterization of the membrane-bound ligand-binding CHASE-TM domain of the cytokinin receptor CRE1/AHK4 of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A simple in vitro method to measure autophosphorylation of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dual-specific autophosphorylation of kinase IKK2 enables phosphorylation of substrate IκBα through a phosphoenzyme intermediate | eLife [elifesciences.org]

- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Expression Patterns of Arabidopsis Histidine Kinase Cytokinin Receptors AHK2, AHK3, and AHK4

For Researchers, Scientists, and Drug Development Professionals